molecular formula C23H21N3O5S2 B2589542 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1207030-67-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B2589542
CAS No.: 1207030-67-8
M. Wt: 483.56
InChI Key: WWABZWMBVSPGGQ-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 2,3-dihydro-1,4-benzodioxin moiety, a 1,2,4-oxadiazole ring, and an N-methylthiophene-3-sulfonamide group. The benzodioxin ring contributes to metabolic stability and lipophilicity, while the oxadiazole enhances π-π stacking interactions due to its electron-deficient nature. Such structural complexity is typical of bioactive molecules targeting enzymes or receptors involved in inflammation or oncology .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S2/c1-3-15-4-6-16(7-5-15)22-24-23(31-25-22)21-20(10-13-32-21)33(27,28)26(2)17-8-9-18-19(14-17)30-12-11-29-18/h4-10,13-14H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWABZWMBVSPGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzodioxin moiety, an oxadiazole ring, and a thiophene sulfonamide. Its molecular formula is C22H24N4O4SC_{22}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 428.52 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the benzodioxin and oxadiazole components. While specific synthetic pathways are proprietary or not fully disclosed in available literature, similar compounds have been synthesized using methods such as cyclization and functional group modifications.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown cytotoxic effects against various human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) using MTT assays . The oxadiazole moiety is particularly noted for enhancing anticancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest.

Antimicrobial Effects

Compounds with structural similarities to N-(2,3-dihydro-1,4-benzodioxin) derivatives have demonstrated antimicrobial activities against both bacterial and fungal strains. For example, studies have shown that certain benzodioxin derivatives possess moderate to significant antibacterial properties . This suggests a potential for the target compound to exhibit similar antimicrobial effects.

Enzyme Inhibition

The sulfonamide group in the compound may confer inhibitory activity against specific enzymes. Research has highlighted that sulfonamide derivatives can inhibit carbonic anhydrase and other enzymes critical in various physiological processes. This inhibition could lead to therapeutic applications in treating conditions like glaucoma or edema.

Case Studies

Several case studies have explored the biological implications of related compounds:

  • Anticancer Studies : A study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer activity against multiple cell lines. Results indicated that certain modifications significantly enhanced cytotoxicity compared to standard treatments .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of benzodioxin-based compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed promising activity, warranting further exploration into their clinical applications .

Data Summary

Activity Type Cell Line/Pathogen Effect Observed Reference
AnticancerMCF-7Significant cytotoxicity
AnticancerA549Induction of apoptosis
AntimicrobialStaphylococcus aureusModerate antibacterial effect
AntimicrobialEscherichia coliSignificant antibacterial effect

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Replacements

a. Triazole-Based Analogues (Compounds [7–9], )

  • Core Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones.
  • Key Differences: The 1,2,4-triazole ring replaces the oxadiazole in the target compound. Triazoles exhibit tautomerism (thiol-thione equilibrium), which can complicate reactivity and binding predictability compared to the oxadiazole’s fixed electronic structure .

b. Thiadiazine Derivatives ()

  • Core Structure : Sulfonamide-linked thiadiazine and isoxazole.
  • Key Differences :
    • The 1,3,4-thiadiazine ring introduces a six-membered heterocycle with two sulfur atoms, contrasting with the five-membered oxadiazole. Larger rings may reduce metabolic stability due to increased conformational flexibility .
    • Synthesis involves p-chlorophenylisocyanate , whereas the target compound’s oxadiazole likely forms via cyclization of amidoxime precursors .

c. Triazine-Imidazolidin Sulfonamides ()

  • Core Structure: 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide.
  • Key Differences :
    • The 1,3,5-triazine core is highly planar and electron-deficient, enabling distinct DNA intercalation or kinase inhibition mechanisms compared to the oxadiazole’s π-acidic properties.
    • The sulfonamide is part of a benzene ring rather than a thiophene, reducing electron density and altering solubility .

d. Benzodioxin-Oxadiazole Hybrid ()

  • Core Structure : N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide.
  • Key Differences :
    • Shares the benzodioxin-oxadiazole backbone but replaces the thiophene sulfonamide with a methyl(phenyl)sulfamoyl group. The latter’s bulkier substituent may hinder membrane permeability compared to the target compound’s compact thiophene .
Physicochemical and Spectral Comparisons
Property Target Compound Triazole-Thiones Thiadiazine Derivative Triazine-Imidazolidin Benzodioxin-Oxadiazole Hybrid
Heterocycle 1,2,4-Oxadiazole 1,2,4-Triazole 1,3,4-Thiadiazine 1,3,5-Triazine 1,3,4-Oxadiazole
Sulfonamide Position Thiophene-3-position Benzene-4-position Isoxazole-3-position Benzene-4-position Benzamide-4-position
Key IR Bands S=O (1150–1350 cm⁻¹) C=S (1247–1255 cm⁻¹) C=O (1663–1682 cm⁻¹, absent in product) NH (3150–3319 cm⁻¹) C=N (1600–1650 cm⁻¹)
Tautomerism None Thiol-thione equilibrium None None None
logP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (lower due to benzene) ~3.2 ~4.1 (high due to triazine) ~3.0

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